N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine
Overview
Description
“N,N’-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine” is a chemical compound with the empirical formula C18H10Cl2N2S2 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . The key step in the synthesis of related compounds involved the cleavage of a ferrocene–Sn bond with n-BuLi to give a lithiumferrocenide species .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, X-Ray crystal and molecular structures are reported for compound 4a and the related compound N - (7-chloroquinolin-4-yl)- N ′- (2-dimethylaminomethylferrocen-1-ylmethyl)-ethane-1,2-diamine (5a) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been compared to those previously reported for the preparation of the ferrocene analogues .Physical And Chemical Properties Analysis
“N,N’-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Insecticidal Effects on Larval Vectors of Malaria and Dengue Diseases
- Methods of Application : The compound was synthesized using the method of Sha et al . It was then tested on larval and pupal populations of Anopheles stephensi and Aedes aegypti .
- Results : The lethal toxicity ranged from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .
2. Antimalarial and Anticancer Activity
- Application Summary : New 7-chloroquinoline derivatives have been synthesized and evaluated for their activity as antimicrobial, antimalarial, and anticancer agents .
- Methods of Application : The compounds were synthesized using ultrasound irradiation . They were then screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
- Results : All the compounds showed moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity (2, 3, 4, 6, 8, and 9) with IC50 < 50 M . The most active 7-chloroquinoline derivative is a compound (9) .
3. Antiplasmodial Efficacy
- Application Summary : This compound has been tested for its in-vitro antiplasmodial efficacy against both sensitive and resistant strains of Plasmodium falciparum .
- Methods of Application : The compound was synthesized and then tested on Plasmodium falciparum in vitro .
- Results : The compound showed significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r). Chloroquine IC50 values, as control, were 23 nM (CQ‐s), and 27.5 nM (CQ‐r) .
4. Antimalarial and Anticancer Activity
- Application Summary : [(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .
- Methods of Application : The compounds were synthesized and then screened for their antitumor activity .
- Results : The results of the study are not specified in the source .
5. Antiplasmodial Efficacy
- Application Summary : This compound has been tested for its in-vitro antiplasmodial efficacy against both sensitive and resistant strains of Plasmodium falciparum .
- Methods of Application : The compound was synthesized and then tested on Plasmodium falciparum in vitro .
- Results : The compound showed significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r). Chloroquine IC50 values, as control, were 23 nM (CQ‐s), and 27.5 nM (CQ‐r) .
6. Antimalarial and Anticancer Activity
- Application Summary : [(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .
- Methods of Application : The compounds were synthesized and then screened for their antitumor activity .
- Results : The results of the study are not specified in the source .
properties
IUPAC Name |
N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYXSMMVMVYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278043 | |
Record name | NSC5844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | |
CAS RN |
140926-75-6 | |
Record name | NSC5844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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